REACTION_SMILES
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[CH3:1][C:2](=[O:3])[CH:4]=[CH2:5].[c:6]1([CH3:7])[cH:8][cH:9][c:10]([S:11]([OH:12])(=[O:13])=[O:14])[cH:15][cH:16]1.[cH:17]1[cH:18][cH:19][o:20][cH:21]1>>[CH3:1][C:2](=[O:3])[CH2:4][CH2:5][c:19]1[cH:18][cH:17][cH:21][o:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccoc1
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Name
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Type
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product
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Smiles
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CC(=O)CCc1ccco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |